

A Technical Guide to Bisphenol S (BPS) Exposure Sources in Human Populations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bisphenol S	
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Abstract: As the use of Bisphenol A (BPA) has been curtailed due to health concerns, its structural analog, **Bisphenol S** (BPS), has become a primary replacement in the manufacturing of polycarbonate plastics, epoxy resins, and thermal paper. Consequently, human exposure to BPS is now widespread.[1][2] This technical guide provides an in-depth review of the primary sources of BPS exposure in human populations, summarizes quantitative data on contamination levels, details the experimental protocols for its detection, and elucidates the key signaling pathways disrupted by BPS. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the environmental health implications of BPS.

Primary Sources of Human Exposure to BPS

Human exposure to BPS occurs through multiple pathways, including dietary intake, dermal absorption, and inhalation. Current research indicates that diet is the dominant route of exposure for the general population.[3]

Dietary Intake

The primary source of BPS exposure is the ingestion of contaminated food and beverages.[1] [3] Contamination occurs predominantly through the migration of BPS from food contact materials.

 Food Packaging and Labels: BPS is used in the production of various food packaging materials. Studies have demonstrated that BPS can leach from these materials into food.[4]



[5] A significant source is thermal labels, such as price tags and stickers, which can contain high concentrations of unbound BPS that migrates through plastic wrapping into foods like meat, cheese, and fish.[6][7][8] One study found BPS concentrations in thermal labels up to 214 µg/cm².[7]

- Canned Foods: BPS is used in the epoxy resin linings of metal food and beverage cans to
 prevent corrosion.[5] Research has confirmed the migration of BPS from these linings into
 the can's contents. A Turkish study detected BPS in 6 out of 79 canned food samples.[4][8]
- Drinking Water: BPS is detected in both source water and treated drinking water, indicating contamination of aquatic environments.[3][9] While water purification processes can reduce its concentration, trace amounts may remain. Plastic bottles and water pipes coated with BPS-containing resins are also potential sources of contamination.[1][10]

Dermal Absorption

Direct skin contact is another significant route of exposure, particularly for specific populations.

• Thermal Paper: BPS is extensively used as a color developer in thermal paper for receipts, tickets, and labels.[11][12] Unlike in plastics where it is polymerized, BPS in thermal paper is in a free, unbound form, which can readily transfer to the skin upon handling.[13] Studies have shown that cashiers and other workers who frequently handle receipts have higher levels of BPS in their bodies.[12][14] The absorption of BPS through the skin is significantly increased when hands are moist, greasy, or have recently been treated with hand sanitizer, as some formulations contain dermal penetration enhancers.[13][15]

Inhalation

 Indoor Dust: BPS is a common contaminant in indoor dust, likely originating from the degradation of consumer products containing BPS.[2][3] Inhalation of household or workplace dust can contribute to the overall body burden of BPS.

Quantitative Data on BPS Contamination

The following tables summarize the reported concentrations of BPS across various environmental and biological matrices.

Table 1: BPS Concentrations in Food and Food Packaging



Sample Matrix	Concentration Range	Region/Study	Citation
Fish (in direct contact with thermal label)	≤ 1140 ng/g (wet weight)	North America	[7][8]
Canned Foods	Up to 0.036 mg/kg (36 ng/g)	Turkey	[8]
Thermal Price Labels	Up to 214 μg/cm²	North America	[7]

| Thermal Price Labels | Up to 193 mg/cm 2 | Canada/US |[5] |

Table 2: BPS Concentrations in Water

Sample Matrix	Concentration Range	Region/Study	Citation
Drinking Water	Not detected - 1.6 ng/L	China	[9]

| Source Water | Not detected - 5.2 ng/L | China |[9] |

Table 3: Human Biomonitoring Data for BPS



Population	Matrix	Detection Frequency	Key Finding	Citation
U.S. Adults	Urine	89.4%	Widespread exposure in the general population.	[16]
U.S. & Asian Populations	Urine	~81%	High prevalence of BPS exposure.	[1][2]
U.S. Children & Adolescents	Urine	87.8%	Significant exposure occurs early in life.	[17]
Chinese Adults	Whole Blood	78%	BPS is present in systemic circulation.	[17]

| Cashiers | Urine | Elevated Levels | Occupational handling of thermal paper is a key exposure source. |[14] |

Experimental Protocols for BPS Quantification

Accurate quantification of BPS in complex matrices requires robust analytical methodologies. The most widely accepted approach involves liquid chromatography coupled with tandem mass spectrometry.

Sample Preparation

The goal of sample preparation is to isolate BPS from the matrix and remove interfering substances.

 Enzymatic Deconjugation (for Urine/Blood): In the body, BPS is metabolized into glucuronide and sulfate conjugates. To measure total BPS concentration, these conjugates must be cleaved. This is achieved by incubating the sample (e.g., urine) with a βglucuronidase/sulfatase enzyme mixture.[18][19]



Extraction:

- Solid-Phase Extraction (SPE): This is a common and effective technique. The sample is passed through a solid-phase cartridge that retains the BPS. Interfering components are washed away, and the BPS is then eluted with a small volume of organic solvent.
- Dispersive Liquid-Liquid Microextraction (DLLME): A "green" alternative involving the
 injection of a mixture of an extraction solvent and a disperser solvent into the aqueous
 sample. This forms a cloudy solution from which the analyte-rich sediment is collected
 after centrifugation. This method is effective for samples like human breast milk.[20]
- Solvent Extraction: For solid samples like food or packaging, BPS is typically extracted using an organic solvent such as ethanol or acetonitrile.[21]
- Concentration and Reconstitution: The solvent from the extraction step is often evaporated under a gentle stream of nitrogen, and the dried residue is redissolved in a solvent compatible with the analytical instrument.

Analytical Instrumentation

- Ultra/High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC/HPLC-MS/MS): This is the gold standard for BPS analysis.[22][23]
 - Principle: HPLC separates BPS from other compounds in the extract based on its
 physicochemical properties. The separated compound then enters the mass spectrometer,
 where it is ionized (typically via electrospray ionization ESI) and fragmented. The
 instrument detects specific parent-to-daughter ion transitions, providing highly selective
 and sensitive quantification.
 - Limits of Quantitation (LOQ): Typically in the low ng/L to μg/L range (ppb to ppt), sufficient for detecting background environmental and occupational exposures.[18]
- Gas Chromatography-Mass Spectrometry (GC-MS): An alternative method, though it often requires a derivatization step to make the polar BPS molecule volatile enough for gas chromatography.[23]



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Figure 1. Experimental Workflow for BPS Biomonitoring

Mechanisms of Action: Signaling Pathway Disruption

BPS is classified as an endocrine-disrupting chemical (EDC) due to its ability to interfere with the body's hormonal systems.[3] Like BPA, it exerts effects by imperfectly mimicking the natural hormone estradiol (E2).[24]

Nongenomic Estrogenic Signaling

BPS can initiate rapid cellular responses that do not involve direct gene transcription. This "nongenomic" signaling occurs through interaction with membrane-bound estrogen receptors (mERs).[24][25]

- Kinase Pathway Modulation: Studies in rat pituitary cells show that BPS can interfere with E2-mediated signaling. It attenuates the activation of the Extracellular signal-regulated kinase (ERK) pathway while enhancing the activity of the c-Jun-N-terminal kinase (JNK) pathway.[24] These kinases are crucial regulators of cell proliferation, apoptosis (programmed cell death), and hormone secretion.
- Functional Outcomes: This disruption of kinase signaling by BPS leads to altered cellular functions, including inducing cell proliferation at very low concentrations (femtomolar to



nanomolar), activating apoptosis via the extrinsic caspase-8 pathway, and inhibiting the rapid release of hormones like prolactin.[24]

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Figure 2. BPS Disruption of Nongenomic Estrogen Signaling

Interference with Hormone Synthesis

Recent studies have shown that BPS can also directly impair the synthesis of hormones.

- Endoplasmic Reticulum (ER) Stress Pathway: Exposure to BPS in human placental cells has been shown to induce ER stress. This activates the PERK/eIF2α/ATF4 signaling pathway.
 [26]
- Reduced Estradiol Synthesis: The activation of this stress pathway leads to a downstream reduction in the mRNA expression of CYP19A1 (aromatase), the key enzyme responsible for converting androgens to estrogens like E2.[26] This mechanism demonstrates a direct inhibitory effect of BPS on hormone production, which could have significant implications for reproductive health.

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Figure 3. BPS-Induced ER Stress and Reduced Estradiol Synthesis

Conclusion and Future Directions

Bisphenol S is a ubiquitous environmental contaminant, with primary human exposure driven by dietary intake from food packaging and dermal contact with thermal paper. The widespread



detection of BPS in human biomonitoring studies confirms that current exposure levels are significant. As a demonstrated endocrine disruptor, BPS interferes with critical cellular signaling pathways, including nongenomic estrogen receptor signaling and pathways regulating hormone synthesis.

Significant research gaps remain, including a shortage of studies on occupational exposure outside of cashier roles and a need for harmonized biomonitoring and analytical methodologies to allow for better comparison between studies.[14] Given that BPS may exert biological effects similar to or distinct from BPA, a more thorough risk assessment of BPS is warranted to inform regulatory guidelines and ensure public health.[7]

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- To cite this document: BenchChem. [A Technical Guide to Bisphenol S (BPS) Exposure Sources in Human Populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116728#bisphenol-s-exposure-sources-in-human-populations]

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